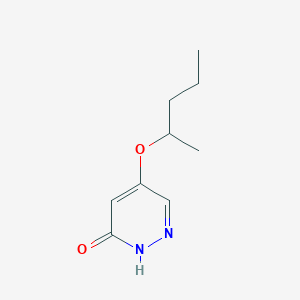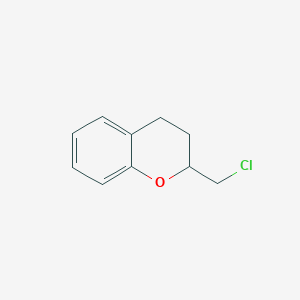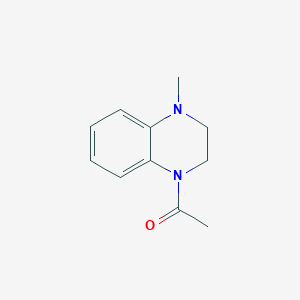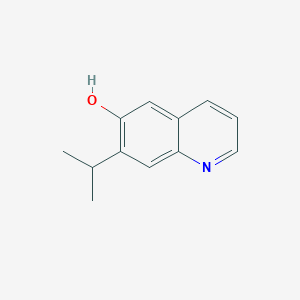
3-Chloro-3-(2-phenylethyl)-3H-diazirene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Chloro-3-(2-phenylethyl)-3H-diazirene is an organic compound characterized by a diazirene ring substituted with a chloro group and a phenylethyl group. Diazirenes are known for their unique photochemical properties, making them valuable in various scientific applications, particularly in photochemistry and photobiology.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-3-(2-phenylethyl)-3H-diazirene typically involves the reaction of appropriate precursors under controlled conditions. One common method includes the reaction of a phenylethylamine derivative with chloroform and a base to form the diazirene ring. The reaction conditions often require low temperatures and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as implementing safety measures for handling reactive intermediates.
Análisis De Reacciones Químicas
Types of Reactions
3-Chloro-3-(2-phenylethyl)-3H-diazirene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Substitution: The chloro group can be substituted with other nucleophiles, leading to a variety of functionalized products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like sodium azide or potassium cyanide can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a range of functionalized diazirenes.
Aplicaciones Científicas De Investigación
3-Chloro-3-(2-phenylethyl)-3H-diazirene has several scientific research applications:
Chemistry: Used as a photolabile protecting group in organic synthesis.
Biology: Employed in photoaffinity labeling to study protein-ligand interactions.
Medicine: Investigated for potential use in photodynamic therapy for cancer treatment.
Industry: Utilized in the development of photoresists and other photochemical materials.
Mecanismo De Acción
The mechanism by which 3-Chloro-3-(2-phenylethyl)-3H-diazirene exerts its effects involves the absorption of light, leading to the formation of reactive intermediates. These intermediates can interact with various molecular targets, such as proteins or nucleic acids, resulting in covalent modifications. The specific pathways involved depend on the context of its application, such as photodynamic therapy or photoaffinity labeling.
Comparación Con Compuestos Similares
Similar Compounds
- 3-Chloro-3-(2-phenylethyl)-3H-diazirine
- 3-Chloro-3-(2-phenylethyl)-3H-diaziridine
- 3-Chloro-3-(2-phenylethyl)-3H-diazirone
Uniqueness
3-Chloro-3-(2-phenylethyl)-3H-diazirene is unique due to its specific substitution pattern, which imparts distinct photochemical properties. Compared to similar compounds, it may offer advantages in terms of stability, reactivity, and specificity in photochemical applications.
Propiedades
Número CAS |
104678-37-7 |
|---|---|
Fórmula molecular |
C9H9ClN2 |
Peso molecular |
180.63 g/mol |
Nombre IUPAC |
3-chloro-3-(2-phenylethyl)diazirine |
InChI |
InChI=1S/C9H9ClN2/c10-9(11-12-9)7-6-8-4-2-1-3-5-8/h1-5H,6-7H2 |
Clave InChI |
QCRPUMDCRFOXJO-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)CCC2(N=N2)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(3aR,6aS)-hexahydro-1H-spiro[pentalene-2,2'-[1,3]dioxolan]-5-ol](/img/structure/B11909639.png)



![6-Oxo-6,7-dihydro-5H-pyrrolo[2,3-D]pyrimidine-4-carboxylic acid](/img/structure/B11909660.png)


![Methyl octahydropyrrolo[1,2-a]pyrazine-3-carboxylate](/img/structure/B11909677.png)


![8-Methoxy-1,2,3,4-tetrahydrocyclopenta[b]indole](/img/structure/B11909702.png)
![4-Methyl-1,2,3,4-tetrahydropyrido[1,2-a]benzimidazole](/img/structure/B11909706.png)

